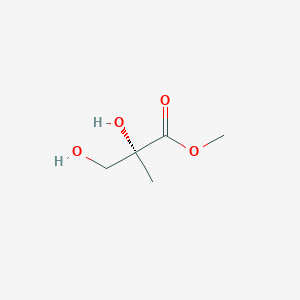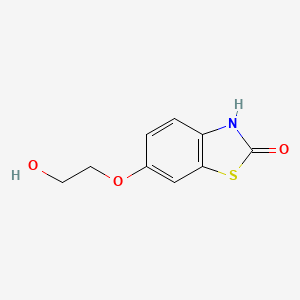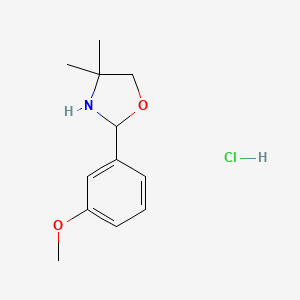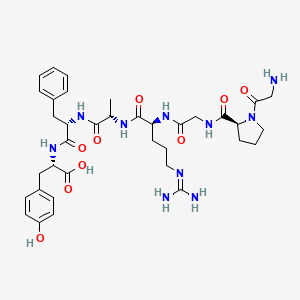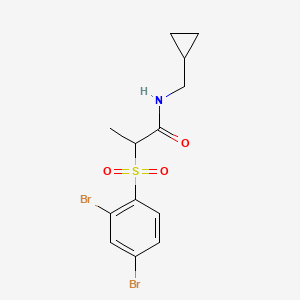
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide is a complex organic compound characterized by the presence of a cyclopropylmethyl group, a dibromobenzene sulfonyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide typically involves multiple steps:
Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Sulfonylation of Dibromobenzene: The dibromobenzene moiety can be sulfonylated using chlorosulfonic acid to form 2,4-dibromobenzenesulfonyl chloride.
Amidation Reaction: The final step involves the reaction of cyclopropylmethyl chloride with 2,4-dibromobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity, while the dibromobenzene sulfonyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-2-(2,4-dichlorobenzene-1-sulfonyl)propanamide
- N-(Cyclopropylmethyl)-2-(2,4-difluorobenzene-1-sulfonyl)propanamide
- N-(Cyclopropylmethyl)-2-(2,4-dimethylbenzene-1-sulfonyl)propanamide
Uniqueness
N-(Cyclopropylmethyl)-2-(2,4-dibromobenzene-1-sulfonyl)propanamide is unique due to the presence of dibromo groups, which can significantly influence its reactivity and interaction with biological targets. The bromine atoms can participate in halogen bonding, which is less common in compounds with other halogens, such as chlorine or fluorine. This unique feature can be leveraged in the design of novel drugs and materials.
Properties
CAS No. |
143704-78-3 |
|---|---|
Molecular Formula |
C13H15Br2NO3S |
Molecular Weight |
425.14 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(2,4-dibromophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C13H15Br2NO3S/c1-8(13(17)16-7-9-2-3-9)20(18,19)12-5-4-10(14)6-11(12)15/h4-6,8-9H,2-3,7H2,1H3,(H,16,17) |
InChI Key |
PVGCJIXWYRBOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)
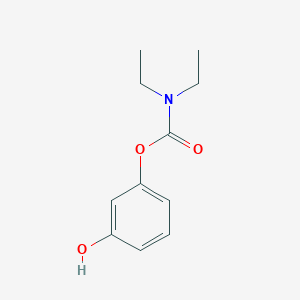
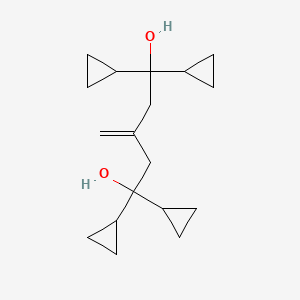
![2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine](/img/structure/B12550119.png)
silyl](/img/structure/B12550126.png)
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
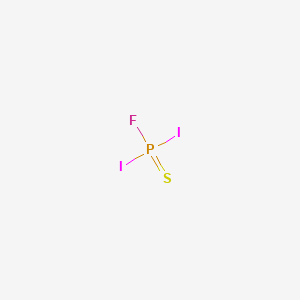
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
